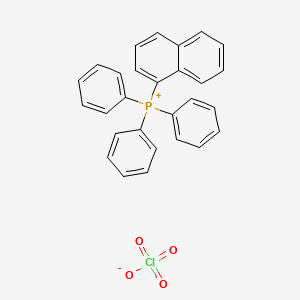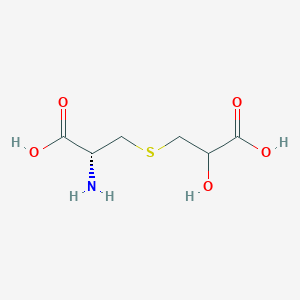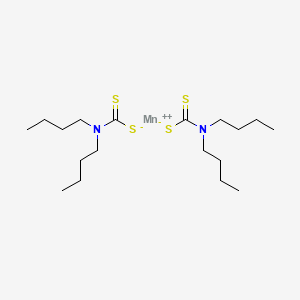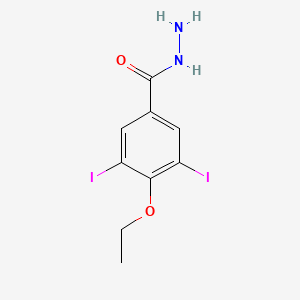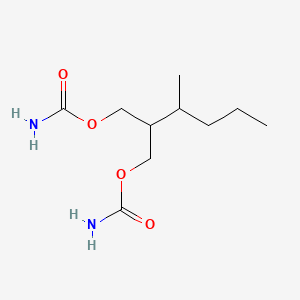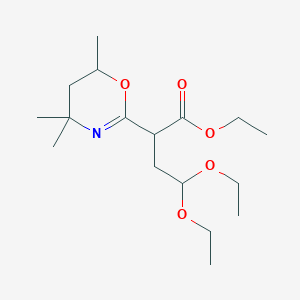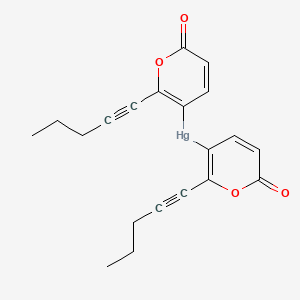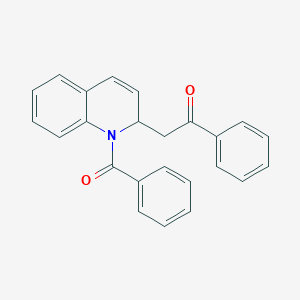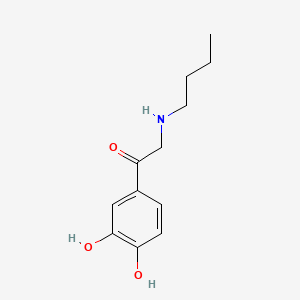
Acetophenone, 2-(butylamino)-3',4'-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a carbonyl group, with additional butylamino and dihydroxy substitutions on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(butylamino)-3’,4’-dihydroxy- can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods
Industrial production of acetophenone derivatives often involves the Friedel-Crafts acylation reaction using homogeneous catalysts with solvents and oxidants . The cumene process, which is primarily used for the synthesis of phenol and acetone, also produces acetophenone as a byproduct .
化学反応の分析
Types of Reactions
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxal via the formation of α-iodoketone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents like pyridine hydrobromide perbromide for α-bromination , and oxidizing agents like iodine for oxidation reactions . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 90°C .
Major Products Formed
Major products formed from these reactions include α-bromo-acetophenone derivatives, enolate products, and phenylglyoxal .
科学的研究の応用
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- has several scientific research applications:
作用機序
The mechanism of action of acetophenone, 2-(butylamino)-3’,4’-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it may act on R-specific alcohol dehydrogenase in certain organisms . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
類似化合物との比較
Similar Compounds
Similar compounds to acetophenone, 2-(butylamino)-3’,4’-dihydroxy- include:
2-aminoacetophenone: Secreted by Pseudomonas aeruginosa and facilitates attraction to food for several fly species.
4-hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Uniqueness
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- is unique due to its specific substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
33406-44-9 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-(butylamino)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,13-15H,2-3,6,8H2,1H3 |
InChIキー |
LSBYTACKGLHMBM-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



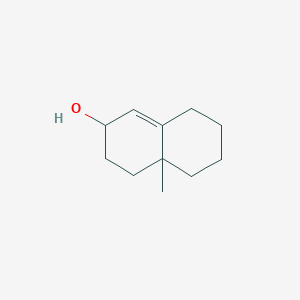

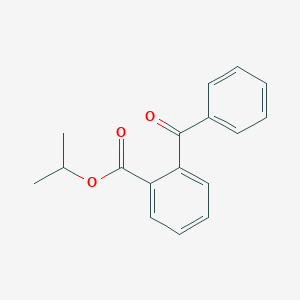
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
